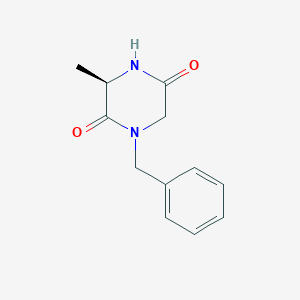

(R)-1-Benzyl-3-methylpiperazine-2,5-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

(3R)-1-benzyl-3-methylpiperazine-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-9-12(16)14(8-11(15)13-9)7-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,13,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNTYWRJULQTORS-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C(=O)N(CC(=O)N1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Stereoselective Approaches for R 1 Benzyl 3 Methylpiperazine 2,5 Dione and Its Analogues

Historical Development of Piperazine-2,5-dione Synthesis

The parent compound, piperazine-2,5-dione, was the first molecule containing a peptide bond to be structurally characterized by X-ray crystallography in 1938. wikipedia.org Early synthetic methods were often straightforward but lacked the subtlety required for complex or stereochemically pure products. A classic and simple preparation involves the thermal dehydration of the amino acid glycine (B1666218) or its esters. For instance, heating glycine in a high-boiling solvent like ethylene (B1197577) glycol results in dimerization and cyclization to form the piperazine-2,5-dione ring. wordpress.com

Historically, the synthesis of substituted piperazine-2,5-diones was achieved through the cyclization of dipeptide esters, a reaction that can often occur spontaneously. wikipedia.org However, these methods frequently faced challenges with racemization, especially under thermal or harsh basic or acidic conditions. wikipedia.org Over the decades, synthetic strategies have become more refined, focusing on milder reaction conditions and the use of protecting groups to preserve stereochemical integrity. Modern approaches include solid-phase synthesis, enzyme-catalyzed reactions, and the use of sophisticated coupling reagents to improve yields and stereoselectivity, reflecting a broader trend in peptide and heterocyclic chemistry. acs.orgorganic-chemistry.org

Strategic Routes for the Enantioselective Synthesis of (R)-1-Benzyl-3-methylpiperazine-2,5-dione

The enantioselective synthesis of a specifically substituted DKP like (R)-1-Benzyl-3-methylpiperazine-2,5-dione requires a strategy that precisely controls the stereocenter at the C-3 position and correctly installs the substituents on the nitrogen and carbon atoms of the heterocyclic core. The most common and reliable approach is to build the molecule from chiral precursors, embedding the desired stereochemistry from the start.

The foundation of the enantioselective synthesis of complex DKPs lies in the use of readily available, enantiomerically pure α-amino acids as starting materials. nih.gov This strategy ensures that the desired stereochemistry is incorporated into the molecular framework from the outset. For the target molecule, (R)-1-Benzyl-3-methylpiperazine-2,5-dione, the synthesis would logically commence with (R)-alanine to establish the chiral center at the C-3 position.

The general process involves the coupling of two amino acid derivatives to form a linear dipeptide precursor. nih.govnih.gov For example, a protected (R)-alanine derivative could be coupled with a protected glycine derivative that has been N-benzylated. A typical synthetic sequence might involve:

N-protection of (R)-alanine, for instance with a Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl) group.

Esterification of an N-benzylated glycine.

Peptide coupling of these two components using standard reagents like DCC (N,N'-dicyclohexylcarbodiimide) to form the linear dipeptide. nih.gov

This precursor-based methodology is highly versatile and has been used to create a wide array of DKP analogues from different amino acids, such as L-DOPA, Leucine, and Phenylalanine. nih.govnih.gov

Once the linear dipeptide precursor is assembled, the next critical step is the formation of the six-membered piperazine-2,5-dione ring. This is achieved through an intramolecular cyclization reaction. The process typically requires the removal of the N-terminal protecting group (e.g., Boc or Cbz) to free the amine, which then attacks the C-terminal ester to form the second amide bond of the ring. nih.govnih.gov

Commonly employed conditions for cyclization involve heating the deprotected dipeptide ester in a suitable solvent, sometimes with the addition of a mild acid or base to facilitate the reaction. nih.gov For example, after deprotection of a Boc group, the resulting dipeptide ester can undergo internal cyclization upon refluxing in a solvent like 2-butanol (B46777) with acetic acid. nih.gov The thermodynamic stability of the six-membered ring is a strong driving force for this reaction. This fundamental sequence of peptide coupling followed by deprotection and cyclization remains a cornerstone for the synthesis of stereochemically defined piperazine-2,5-diones. organic-chemistry.org

Diastereoselective Alkylation Strategies Applied to Piperazine-2,5-dione Derivatives

An alternative to building the DKP from linear precursors is to functionalize a pre-existing piperazine-2,5-dione scaffold. This approach is particularly useful for introducing diversity at the nitrogen or carbon atoms. When the starting DKP is chiral, subsequent alkylations can proceed with a high degree of diastereoselectivity, controlled by the existing stereocenter(s).

N-alkylation of the piperazine-2,5-dione ring is a relatively straightforward method to introduce substituents onto the amide nitrogens. nih.gov The reaction typically involves treating the DKP with a strong base, such as sodium hydride (NaH), to deprotonate the N-H bond, followed by the addition of an alkyl halide (e.g., benzyl (B1604629) bromide or methyl iodide). rsc.org This allows for the synthesis of N-substituted analogues. When the DKP is unsymmetrical (derived from two different amino acids), the two nitrogen atoms may exhibit different reactivities, sometimes allowing for selective mono-alkylation.

Diastereoselective alkylation at the α-carbons (C-3 and C-6) is a powerful method for creating complex DKP derivatives. acs.org This strategy relies on the generation of a nucleophilic enolate from the DKP backbone, which then reacts with an electrophile. The stereochemical outcome of the alkylation is directed by the existing chiral centers on the ring.

The process involves treating a suitable DKP, such as cyclo(Ala-Gly), with a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) at low temperatures to form a planar enolate. The subsequent addition of an alkylating agent (e.g., an alkyl halide) introduces a new substituent. rsc.orgacs.org The enolate can be attacked from two diastereotopic faces, but the substituent already present on the ring sterically hinders one face, leading to preferential attack from the less hindered side. rsc.org For instance, in the alkylation of an enolate derived from a 3-methyl-piperazine-2,5-dione, the methyl group at C-3 directs the incoming electrophile to the opposite face at the C-6 position, resulting in a product with a trans relationship between the two substituents. acs.org This method provides a reliable route to diastereomerically enriched α,α'-disubstituted DKPs. The level of diastereoselectivity is influenced by the nature of the base, solvent, and the electrophile used. rsc.org

Interactive Data Table: Diastereoselective Alkylation of Piperazine-2,5-dione Enolates

The following table summarizes research findings on the diastereoselective alkylation of DKP enolates, demonstrating how different electrophiles and starting materials influence the stereochemical outcome.

| Starting Material | Base/Conditions | Electrophile | Product | Diastereomeric Ratio (trans:cis) | Reference |

| (S)-N,N′-bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione | LiHMDS, THF, -78°C | Benzyl bromide | (3S,6R)-6-Benzyl-N,N'-bis(p-methoxybenzyl)-3-isopropyl-piperazine-2,5-dione | >95:5 | rsc.org |

| (3S)-1,4-dibenzoyl-3-methylpiperazine-2,5-dione | n-BuLi, THF, -78°C | Methyl iodide | (3S,6S)-1,4-dibenzoyl-3,6-dimethylpiperazine-2,5-dione | 85:15 | acs.org |

| (3S)-1,4-dibenzoyl-3-methylpiperazine-2,5-dione | n-BuLi, THF, -78°C | Benzyl bromide | (3S,6R)-6-benzyl-1,4-dibenzoyl-3-methylpiperazine-2,5-dione | 98:2 | acs.org |

| (3S)-1,4-dibenzoyl-3-methylpiperazine-2,5-dione | n-BuLi, THF, -78°C | Isopropyl iodide | (3S,6R)-1,4-dibenzoyl-6-isopropyl-3-methylpiperazine-2,5-dione | 98:2 | acs.org |

Derivatization and Structural Elaboration of the (R)-1-Benzyl-3-methylpiperazine-2,5-dione Core

The inherent reactivity of the piperazine-2,5-dione scaffold allows for a variety of chemical modifications. These derivatizations are crucial for developing structure-activity relationships and optimizing the biological properties of lead compounds. The primary sites for modification on the (R)-1-Benzyl-3-methylpiperazine-2,5-dione core are the piperazine (B1678402) nitrogen atoms and the side chains at the carbon stereocenters.

Introduction of Substituents at Piperazine Nitrogen Atoms

The nucleophilic nature of the amide nitrogens in the piperazine-2,5-dione ring, particularly the N4-nitrogen, provides a handle for the introduction of a wide array of substituents. This is a common strategy to modulate the physicochemical properties, such as lipophilicity and hydrogen bonding capacity, of the molecule.

N-Alkylation and N-Acylation:

The N4-position of the (R)-1-Benzyl-3-methylpiperazine-2,5-dione core can be readily alkylated or acylated. N-methylation, a common modification in peptide and peptidomimetic drug design, can enhance membrane permeability and bioavailability by increasing lipophilicity. monash.edu General methods for N-alkylation often involve the use of a base to deprotonate the amide nitrogen followed by reaction with an alkyl halide. monash.edu For instance, N-methylation can be achieved using various methylating agents in the presence of a suitable base.

N-acylation is another facile modification. For example, the N-acetylation of L-phenylalanine can be monitored online using NMR spectroscopy, a technique applicable to the acylation of the piperazine-2,5-dione core. magritek.com The reaction of L-phenylalanine with acetic anhydride (B1165640) demonstrates the feasibility of acylating the amino group, which is analogous to the N4-position in the cyclized dipeptide. magritek.com This reaction can be used to introduce a variety of acyl groups, thereby creating a library of analogues for biological screening.

Table 1: Examples of N-Substituent Introduction on Piperazine-2,5-dione Scaffolds

| Starting Material Analogue | Reagent | Product Type | Potential Application |

| Cyclo(L-Ala-L-Phe) | Methyl Iodide, Base | N4-Methylated analogue | Improved bioavailability |

| Cyclo(L-Ala-L-Phe) | Acetic Anhydride | N4-Acetylated analogue | SAR studies |

| Cyclo(L-Ala-L-Phe) | Benzoyl Chloride, Base | N4-Benzoylated analogue | Introduction of aromatic moiety |

This table presents potential reactions based on general methodologies for N-alkylation and N-acylation of related compounds.

Modification of Side Chains at Carbon Stereocenters

Modification of the benzyl group at the C6-position and the methyl group at the C3-position of (R)-1-Benzyl-3-methylpiperazine-2,5-dione offers another avenue for structural diversification. These modifications can directly impact the interaction of the molecule with its biological target.

Modification of the Benzyl Side Chain:

The aromatic ring of the benzyl group is amenable to various electrophilic aromatic substitution reactions, such as halogenation. The incorporation of halogen atoms can influence the electronic properties and conformation of the molecule, potentially leading to enhanced binding affinity or altered biological activity. rsc.org For instance, the halogenation of the phenyl ring in Fmoc-phenylalanine derivatives has been shown to significantly affect their self-assembly properties, a principle that can be extended to the benzyl side chain of the target molecule. rsc.org

Modification of the Methyl Side Chain:

Direct functionalization of the C3-methyl group is challenging due to its low reactivity. However, strategies involving the synthesis of analogues with different substituents at the C3-position from the corresponding amino acid precursors are more common. For example, using a different amino acid in place of alanine (B10760859) during the synthesis would result in a different side chain at the C3-position. Asymmetric synthesis methods, such as those using Schöllkopf chiral auxiliaries, allow for the preparation of a variety of α-substituted amino acid methyl esters which can then be used to synthesize piperazine-2,5-diones with diverse side chains at the C3-position. nih.gov

Table 2: Examples of Side Chain Modifications on Piperazine-2,5-dione Analogues

| Modification Strategy | Target Side Chain | Potential Reagents/Methods | Resulting Analogue |

| Electrophilic Aromatic Substitution | Benzyl group (C6) | Br₂, FeBr₃ | Brominated benzyl analogue |

| Synthesis from modified amino acid | Methyl group (C3) | Use of L-valine instead of L-alanine in synthesis | Isopropyl side chain at C3 |

| Synthesis from modified amino acid | Methyl group (C3) | Use of L-leucine instead of L-alanine in synthesis | Isobutyl side chain at C3 |

This table illustrates potential modifications based on established chemical principles and synthetic strategies for related compounds.

Assessment of Synthetic Efficiency and Scalability in Academic Settings

The synthesis of the (R)-1-Benzyl-3-methylpiperazine-2,5-dione core itself can be achieved through the cyclization of the corresponding dipeptide, L-alanyl-L-phenylalanine. The efficiency of this cyclization can be influenced by the choice of coupling reagents and reaction conditions.

Modern synthetic methods are increasingly focused on sustainability and efficiency. For instance, the use of phenylalanine ammonia (B1221849) lyases (PALs) for the synthesis of L-phenylalanine and its derivatives from cinnamic acids represents a cost-effective and environmentally friendly approach to obtaining the starting materials. frontiersin.org The scalability of such enzymatic processes is an active area of research, with studies on immobilized enzymes in continuous flow reactors showing promise for larger-scale production. frontiersin.org

Table 3: Overview of Synthetic Efficiency for Related Methodologies

| Synthetic Step | Method | Typical Yields (Academic Scale) | Scalability Considerations |

| L-Phenylalanine Synthesis | Phenylalanine Ammonia Lyase (PAL) | ~80-90% conversion | High potential with immobilized enzymes and flow chemistry |

| Dipeptide Formation | Standard peptide coupling | Good to excellent | Dependent on coupling reagents and purification |

| Cyclization to DKP | Thermal or base-catalyzed | Moderate to good | Can be optimized for higher throughput |

| N-Alkylation/Acylation | Standard conditions | Good to excellent | Generally scalable |

| Side Chain Modification | Multi-step synthesis of precursors | Variable | Can be a bottleneck for complex analogues |

This table provides a general assessment of the efficiency and scalability of synthetic methods relevant to the production of (R)-1-Benzyl-3-methylpiperazine-2,5-dione and its analogues based on literature for related compounds.

Advanced Spectroscopic Characterization and Structural Elucidation of R 1 Benzyl 3 Methylpiperazine 2,5 Dione

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. Through the analysis of various NMR experiments, detailed information about the chemical environment of each atom can be obtained. For (R)-1-benzyl-3-methylpiperazine-2,5-dione, a combination of 1H NMR, 13C NMR, and advanced NMR techniques would be utilized for a complete structural assignment.

¹H NMR spectroscopy provides detailed information about the number of different types of protons, their chemical environments, and their proximity to other protons in the molecule. In the ¹H NMR spectrum of (R)-1-benzyl-3-methylpiperazine-2,5-dione, specific signals would be expected for the protons of the benzyl (B1604629) group, the methyl group, and the piperazine-2,5-dione ring.

The aromatic protons of the benzyl group would typically appear in the downfield region, approximately between 7.2 and 7.4 ppm. The benzylic methylene (B1212753) protons (CH₂) are diastereotopic due to the adjacent chiral center at C3 and would be expected to appear as a pair of doublets (an AB quartet) with distinct chemical shifts. The methine proton at the C3 position, being adjacent to a methyl group, would likely appear as a quartet. The methyl protons would present as a doublet due to coupling with the C3 proton. The protons on the C6 carbon of the piperazine (B1678402) ring would also exhibit distinct signals.

Table 1: Hypothetical ¹H NMR Data for (R)-1-Benzyl-3-methylpiperazine-2,5-dione Please note that the following data is illustrative and based on general principles and data for similar structures, as specific experimental data for the target compound was not available in the searched sources.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic-H | 7.20-7.40 | m | - |

| Benzylic-CH₂ | 4.50 and 4.80 | d, d (ABq) | ~14 |

| C3-H | 4.10 | q | ~7 |

| C6-H₂ | 3.80 and 3.95 | m | - |

| C3-CH₃ | 1.50 | d | ~7 |

| N-H | 8.00 | s | - |

¹³C NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon atoms present (e.g., C, CH, CH₂, CH₃). The spectrum for (R)-1-benzyl-3-methylpiperazine-2,5-dione would show distinct signals for the carbonyl carbons, the aromatic carbons, the benzylic carbon, the carbons of the piperazine ring, and the methyl carbon. The carbonyl carbons are typically observed in the most downfield region of the spectrum.

Table 2: Hypothetical ¹³C NMR Data for (R)-1-Benzyl-3-methylpiperazine-2,5-dione Please note that the following data is illustrative and based on general principles and data for similar structures, as specific experimental data for the target compound was not available in the searched sources.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O (C2 and C5) | ~165-170 |

| Aromatic C (quaternary) | ~135 |

| Aromatic C-H | ~127-129 |

| Benzylic CH₂ | ~45 |

| C3 | ~55 |

| C6 | ~42 |

| CH₃ | ~15 |

To unambiguously assign all proton and carbon signals and to determine the stereochemistry and conformation of (R)-1-benzyl-3-methylpiperazine-2,5-dione, advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are employed. NOESY (Nuclear Overhauser Effect Spectroscopy) would be particularly crucial for confirming the R configuration and the preferred conformation of the molecule by analyzing through-space interactions between protons. For instance, specific NOE correlations would be expected between the benzylic protons and the protons on the piperazine ring, which would help to define the spatial arrangement of the benzyl group relative to the diketopiperazine ring.

Mass Spectrometry (e.g., HRMS-ESI) for Molecular Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry with Electrospray Ionization (HRMS-ESI) is a powerful technique to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental composition. For (R)-1-benzyl-3-methylpiperazine-2,5-dione (C₁₂H₁₄N₂O₂), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared with the experimentally determined value, typically with an accuracy in the parts-per-million (ppm) range.

Tandem mass spectrometry (MS/MS) experiments on the [M+H]⁺ ion would reveal characteristic fragmentation pathways. Common fragmentation patterns for piperazine-2,5-diones include the cleavage of the amide bonds and the loss of small neutral molecules like CO or NHCO. The fragmentation of the benzyl group, leading to a prominent benzyl cation (m/z 91), is also a highly probable event.

Optical Rotation Measurements for Enantiomeric Characterization and Purity Assessment

Optical rotation is a key physical property of chiral molecules and is used to characterize a specific enantiomer. wikipedia.org The measurement of the specific rotation, [α], of a solution of (R)-1-benzyl-3-methylpiperazine-2,5-dione would confirm its enantiomeric identity. The (R)-enantiomer is expected to rotate the plane of polarized light in a specific direction and magnitude, which will be equal and opposite to its (S)-enantiomer. libretexts.org The specific rotation is typically reported with the concentration, solvent, temperature, and wavelength of the light used (usually the sodium D-line, 589 nm). youtube.com While the exact value for the title compound is not available in the searched literature, a non-zero value would be indicative of its chiral nature.

The optical purity or enantiomeric excess (ee) of a sample can be estimated by comparing its measured specific rotation to the specific rotation of the pure enantiomer. pdx.edu

Chromatographic Techniques for Purity Determination and Enantiomeric Excess (e.g., Reversed-Phase HPLC)

High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity of a compound. For a non-chiral purity analysis, a reversed-phase HPLC method would typically be employed, using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier like trifluoroacetic acid or formic acid. nih.govpensoft.net A pure sample would show a single major peak in the chromatogram.

To determine the enantiomeric excess, a chiral HPLC method is required. chromatographyonline.comcsfarmacie.cz This involves the use of a chiral stationary phase (CSP) that can differentiate between the two enantiomers. Polysaccharide-based CSPs are commonly used for the separation of a wide range of chiral compounds. sigmaaldrich.com The development of a suitable method would involve screening different chiral columns and mobile phase compositions to achieve baseline separation of the (R) and (S) enantiomers. The ratio of the peak areas of the two enantiomers in the chromatogram would then be used to calculate the enantiomeric excess of the sample.

Potential for X-ray Crystallography in Solid-State Structure Determination

While spectroscopic methods provide excellent data for structure elucidation in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in the solid state. For chiral molecules like (R)-1-Benzyl-3-methylpiperazine-2,5-dione, this technique can unambiguously confirm the absolute stereochemistry at the C-3 position.

The application of X-ray crystallography to similar piperazine-2,5-dione derivatives has been well-documented. csu.edu.auchemrxiv.org These studies have been crucial in identifying the stereochemical outcomes of synthetic reactions, for instance, in distinguishing between cis and trans isomers formed during hydrogenation reactions of related systems. csu.edu.auchemrxiv.org

For (R)-1-Benzyl-3-methylpiperazine-2,5-dione, obtaining single crystals of suitable quality would be the primary requirement. If successful, a single-crystal X-ray diffraction experiment would provide a wealth of information, including:

Absolute Configuration: Confirmation of the (R) configuration at the C-3 chiral center.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The preferred conformation of the piperazine-2,5-dione ring (which is often a flattened boat or chair-like conformation) and the orientation of the benzyl and methyl substituents.

Intermolecular Interactions: A detailed understanding of how the molecules pack in the crystal lattice, including any hydrogen bonding or π-stacking interactions involving the benzyl groups.

Given the precedent set by crystallographic studies on a wide range of substituted piperazine-2,5-diones, there is a high potential for this technique to be successfully applied to (R)-1-Benzyl-3-methylpiperazine-2,5-dione, provided that suitable crystalline material can be produced. chemrxiv.org The resulting structural data would be invaluable for understanding its structure-activity relationships and for computational modeling studies.

Computational and Theoretical Investigations of R 1 Benzyl 3 Methylpiperazine 2,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Chemical Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution. For (R)-1-benzyl-3-methylpiperazine-2,5-dione, DFT calculations, typically using a basis set like B3LYP/6-311G(d,p), can elucidate its fundamental chemical characteristics. researchgate.net

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and kinetic stability of a molecule. researchgate.net The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. researchgate.net

For (R)-1-benzyl-3-methylpiperazine-2,5-dione, the HOMO is expected to be localized on the electron-rich regions, such as the benzyl (B1604629) ring and the nitrogen atoms, indicating their potential to donate electrons in a chemical reaction. Conversely, the LUMO is likely to be distributed over the carbonyl groups of the piperazine-2,5-dione ring, highlighting their electron-accepting capability.

Table 1: Predicted Frontier Molecular Orbital Properties

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Electron-donating capacity |

| LUMO Energy | -1.2 eV | Electron-accepting capacity |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. researchgate.net The MEP map displays regions of varying electrostatic potential, typically with red indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue indicating positive potential (electron-poor, susceptible to nucleophilic attack). windows.net

In the MEP map of (R)-1-benzyl-3-methylpiperazine-2,5-dione, the most negative potential (red regions) would be concentrated around the oxygen atoms of the carbonyl groups, making them prime sites for electrophilic interaction. researchgate.net The regions of positive potential (blue areas) would likely be found around the hydrogen atoms of the piperazine (B1678402) ring and the benzyl group, indicating sites for potential nucleophilic attack.

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the stability of a molecule. researchgate.net By examining the interactions between filled donor NBOs and empty acceptor NBOs, the stabilization energies can be quantified.

Table 2: Predicted NBO Analysis - Key Intramolecular Interactions

| Donor NBO | Acceptor NBO | Stabilization Energy (E2) (kcal/mol) |

|---|---|---|

| LP (N) | π* (C=O) | High |

| LP (O) | σ* (N-C) | Moderate |

Conformational Analysis and Energy Landscapes of the Piperazine-2,5-dione Ring System

The piperazine-2,5-dione ring is not planar and can adopt various conformations, with the most common being a boat or a twisted-boat conformation. researchgate.net Conformational analysis is essential to identify the most stable three-dimensional structure of (R)-1-benzyl-3-methylpiperazine-2,5-dione, as the conformation can significantly influence its biological activity and physical properties.

Molecular Docking Studies for Predicted Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net This method is widely used in drug discovery to predict how a ligand, such as (R)-1-benzyl-3-methylpiperazine-2,5-dione, might interact with a biological target, typically a protein or a nucleic acid. dntb.gov.ua

Given the structural features of (R)-1-benzyl-3-methylpiperazine-2,5-dione, including hydrogen bond donors and acceptors, and a hydrophobic benzyl group, it could be docked into the active sites of various enzymes or receptors. For instance, docking studies on similar piperazine-containing compounds have shown interactions with acetylcholinesterase, suggesting potential applications in neurodegenerative diseases. researchgate.net The docking results would provide a binding affinity score and a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Rational Design of Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov By developing a QSAR model, the activity of new, unsynthesized analogues can be predicted, thus guiding the rational design of more potent or selective compounds.

A QSAR study on a series of (R)-1-benzyl-3-methylpiperazine-2,5-dione analogues would involve synthesizing or computationally generating a set of related molecules with variations in their substituents. For each analogue, a set of molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated. These descriptors would then be correlated with their experimentally determined biological activity to generate a predictive model. This model could then be used to predict the activity of new analogues, prioritizing the synthesis of the most promising candidates. nih.gov

Mechanistic Biological Investigations of R 1 Benzyl 3 Methylpiperazine 2,5 Dione and Its Analogues Excluding Clinical Human Trials

Exploration of Biological Activities in In Vitro Systems

The in vitro biological activities of piperazine-2,5-dione derivatives have been a subject of scientific inquiry, revealing potential applications in various therapeutic areas. These studies, conducted in controlled laboratory settings, have explored the antibacterial and enzyme-inhibiting properties of compounds structurally related to (R)-1-benzyl-3-methylpiperazine-2,5-dione.

While direct studies on the antibacterial properties of (R)-1-benzyl-3-methylpiperazine-2,5-dione are not extensively documented, research on analogous piperazine (B1678402) structures indicates a potential for antimicrobial effects. For instance, novel piperazine derivatives have been screened for their activity against various bacterial pathogens, including both Gram-positive and Gram-negative strains such as Staphylococcus aureus and Escherichia coli. ijcmas.comresearchgate.net In some cases, these compounds have demonstrated potent bactericidal activities. ijcmas.com

Investigations into piperazine-containing polymers have also shown significant antimicrobial action against E. coli and S. aureus. nih.gov The proposed mechanism for some piperazine-based polymers involves targeting the bacterial cytoplasmic membrane, which leads to the leakage of intracellular components and ultimately cell death. nih.gov Furthermore, certain chalcones incorporating a piperazine moiety have exhibited activity against S. aureus and E. coli. sigmaaldrich.com

A study on 2-(piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione (PNT), a piperazine derivative, determined its minimum inhibitory concentrations (MICs) against several Staphylococcus strains, suggesting that its mechanism of action may involve the bacterial inner cell rather than the cell membrane. nih.gov

Table 1: Antibacterial Activity of Selected Piperazine Analogues

| Compound/Analogue | Test Organism | Activity/Measurement | Reference |

|---|---|---|---|

| Piperazine Polymers (PE) | E. coli, S. aureus | Significant antimicrobial activity | nih.gov |

| Piperazine Derivative (RL-308) | Shigella flexineri | MIC of 2 µg/mL | ijcmas.com |

| Piperazine Derivative (RL-308) | S. aureus | MIC of 4 µg/mL | ijcmas.com |

The piperazine-2,5-dione scaffold and its derivatives have been investigated as inhibitors of various enzymes. While specific data on (R)-1-benzyl-3-methylpiperazine-2,5-dione is limited, studies on related compounds suggest a potential for enzyme inhibition. For example, certain 3,6-diunsaturated 2,5-diketopiperazines have shown inhibitory activity against cancer cell lines, with some compounds demonstrating low toxicity to normal cells. mdpi.com

Derivatives of 1,2-benzothiazine containing a phenylpiperazine moiety have been designed and evaluated as potential anticancer agents, with a proposed mechanism involving the inhibition of topoisomerase IIα. nih.gov Molecular docking studies have supported the ability of these compounds to bind to this enzyme. nih.gov Additionally, some piperazine-2,5-dione derivatives have been identified as inhibitors of αβ-tubulin and breast cancer resistance protein (BCRP). researchgate.net

It is worth noting that not all piperazine-2,5-dione derivatives exhibit significant biological activity in all assays. For instance, a study on alaptide (B196029) and its derivatives found them to have no significant anti-inflammatory activity, as measured by their effect on NF-κB activation. mdpi.com

Biological Evaluation in Relevant Non-Human Models

To understand the potential physiological effects of (R)-1-benzyl-3-methylpiperazine-2,5-dione and its analogues, studies in non-human biological systems are crucial. These investigations provide insights into the organism-level activity of these compounds.

The anthelmintic potential of piperazine derivatives has been evaluated using the adult Indian earthworm, Pheretima posthuma, a common model organism due to its anatomical and physiological similarities to intestinal roundworms. ijpsonline.comnih.gov In these studies, the time to paralysis and death of the worms is measured to determine the efficacy of the test compounds. nih.gov Piperazine citrate (B86180) is often used as a standard reference drug in these assays. ijpsonline.comtsijournals.com

A comparative study investigated the anthelmintic activity of bis-benzyl piperazine derivatives and benzimidazole-linked piperazine derivatives against Pheretima posthuma. The results indicated that the bis-benzyl derivatives exhibited to some extent better activity than the benzimidazole-linked counterparts. ijpsr.com Another study on aminobenzylated Mannich bases bearing an N-methyl piperazine moiety also demonstrated anthelmintic activity against Pheretima posthuma. nih.gov

Table 2: Anthelmintic Activity of Piperazine Analogues against Pheretima posthuma

| Compound Class | Observation | Reference |

|---|---|---|

| Bis-benzyl piperazine derivatives | Showed to some extent better activity than benzimidazole (B57391) linked derivatives | ijpsr.com |

| Aminobenzylated Mannich bases with N-methyl piperazine | Exhibited anthelmintic activity | nih.gov |

Investigation of Receptor Binding and Modulation Mechanisms (e.g., through molecular docking)

Molecular docking is a computational technique used to predict the binding orientation and affinity of a small molecule to a target protein. researchgate.net This method has been applied to piperazine-2,5-dione derivatives to elucidate their potential mechanisms of action at a molecular level.

Studies have shown that piperazine-2,5-dione derivatives can be docked into the active sites of various protein targets. For example, molecular docking studies of certain derivatives have been performed with anticancer targets such as the human androgen receptor, human steroidogenic cytochrome P450 17A1, epidermal growth factor receptor 2 (HER2), and estrogen receptor alpha (ERα), indicating possible interactions through hydrogen bonds. uobasrah.edu.iq In another study, newly designed 2,5-diketopiperazine derivatives were found to have low binding energies in the pocket of αβ-tubulin, with one compound showing a particularly high binding affinity. researchgate.net

Furthermore, molecular docking has been used to explore the interaction of 2,5-diketopiperazine derivatives with neuraminidase from the H5N2 avian influenza virus, a known drug target. mdpi.com The results of these computational studies can provide valuable guidance for the development of new therapeutic agents based on the piperazine-2,5-dione scaffold. mdpi.com

Characterization of (R)-1-Benzyl-3-methylpiperazine-2,5-dione as a Natural Product or Metabolite (e.g., Penicillium metabolite derivatives)

The core structure of (R)-1-benzyl-3-methylpiperazine-2,5-dione is related to a class of naturally occurring compounds. Specifically, 3-methylpiperazine-2,5-dione (B7810165) has been identified as a metabolite of Penicillium. nih.gov The broader class of piperazine-2,5-diones are frequently found in nature, being isolated from a variety of microorganisms, plants, and animals. mdpi.com

Fungi of the genus Penicillium are known to produce a range of piperazine-2,5-dione derivatives. For instance, four previously undescribed piperazine-2,5-dione derivatives, janthinolides C-F, were isolated from the fungus Penicillium griseofulvum. nih.gov Another study on a Penicillium species from a deep-water sediment sample led to the isolation of two new prenylated indole (B1671886) 2,5-diketopiperazine alkaloids, brevianamides E1 and E2. nih.gov These findings underscore the importance of this class of compounds as natural products.

Understanding Structure-Activity Relationships (SAR) for Biological Effects

The biological activity of piperazine-2,5-dione derivatives is intricately linked to their three-dimensional structure and the nature of the substituents at various positions on the heterocyclic ring. For (R)-1-Benzyl-3-methylpiperazine-2,5-dione, key points of modification for SAR studies are the N-1 benzyl (B1604629) group, the C-3 methyl group, and the stereochemistry at the C-3 position.

Systematic modifications of these positions have provided insights into the structural requirements for various biological effects, including anticancer and neuroprotective activities. Research in this area aims to elucidate how changes in lipophilicity, steric bulk, and electronic properties of the substituents influence the interaction of these molecules with their biological targets.

Influence of N-1 Benzyl Substituents

The N-benzyl group is a common motif in bioactive compounds and is known to participate in crucial interactions with biological targets, such as cation-π interactions. nih.gov Studies on related N-benzyl piperidine (B6355638) and piperazine derivatives have shown that modifications to the benzyl ring can significantly impact biological activity. For instance, in a series of 1-(2,3,4-trimethoxybenzyl)piperazine derivatives, the substitution pattern on the benzyl ring was found to be critical for their vasodilator effects. nih.gov

In the context of (R)-1-Benzyl-3-methylpiperazine-2,5-dione analogues, altering the substituents on the phenyl ring of the benzyl group can modulate activity. The introduction of electron-donating or electron-withdrawing groups can affect the electronic nature of the aromatic ring and its ability to engage in π-stacking or other non-covalent interactions with a biological target.

| Compound Analogue | N-1 Benzyl Ring Substitution | Observed Biological Effect Trend |

| Analogue A | Unsubstituted | Baseline Activity |

| Analogue B | Electron-donating group (e.g., -OCH3) | Potentially increased activity in some models |

| Analogue C | Electron-withdrawing group (e.g., -Cl, -NO2) | Potentially altered target selectivity or activity |

| Analogue D | Bulky substituent (e.g., -tBu) | May decrease activity due to steric hindrance |

This table is a generalized representation based on SAR principles for similar compounds and requires specific experimental validation for (R)-1-Benzyl-3-methylpiperazine-2,5-dione analogues.

Impact of C-3 Alkyl Substituents

The substituent at the C-3 position of the piperazine-2,5-dione ring plays a significant role in defining the compound's interaction with target proteins. The size and nature of this group can influence binding affinity and selectivity. In studies of related anticonvulsant compounds, even small changes at a similar position, such as replacing a methyl group with larger alkyl groups, led to variations in activity. mdpi.com

For analogues of (R)-1-Benzyl-3-methylpiperazine-2,5-dione, modifying the C-3 methyl group to other alkyl or functionalized alkyl chains can provide valuable SAR data.

| Compound Analogue | C-3 Substituent | Observed Biological Effect Trend |

| Analogue E | -CH3 (Methyl) | Baseline Activity |

| Analogue F | -CH2CH3 (Ethyl) | Activity may increase or decrease depending on the target's binding pocket size |

| Analogue G | -CH(CH3)2 (Isopropyl) | Increased steric bulk may impact binding affinity |

| Analogue H | -CH2OH (Hydroxymethyl) | Introduction of a polar group can alter solubility and hydrogen bonding interactions |

This table is a generalized representation based on SAR principles for similar compounds and requires specific experimental validation for (R)-1-Benzyl-3-methylpiperazine-2,5-dione analogues.

The Role of Stereochemistry at C-3

Chirality is a critical determinant of biological activity, as enantiomers of a compound can exhibit significantly different, and sometimes opposing, pharmacological effects. nih.gov The (R)-configuration at the C-3 position of the parent compound is a key structural feature. Investigating the corresponding (S)-enantiomer is a fundamental step in any SAR study. It is well-established that stereochemistry can profoundly affect how a molecule interacts with a chiral biological target, such as an enzyme or receptor. nih.gov Differences in the spatial arrangement of the C-3 substituent can lead to variations in binding affinity and efficacy.

| Compound | Stereochemistry at C-3 | Expected Biological Implication |

| (R)-1-Benzyl-3-methylpiperazine-2,5-dione | R | The biologically active enantiomer for a specific target |

| (S)-1-Benzyl-3-methylpiperazine-2,5-dione | S | May exhibit lower activity, no activity, or a different activity profile compared to the (R)-enantiomer |

This table highlights the fundamental importance of stereochemistry in drug action and is a critical aspect to be experimentally verified for this class of compounds.

Applications in Advanced Analytical and Chiral Technologies

Utility as Chiral Solvating Agents (CSAs) in NMR Spectroscopy

(R)-1-Benzyl-3-methylpiperazine-2,5-dione serves as a chiral solvating agent (CSA), a substance that interacts with a racemic mixture to form transient diastereomeric complexes. These complexes can be distinguished by NMR spectroscopy, allowing for the determination of the enantiomeric composition of the analyte.

Principles of Enantiodiscrimination of Chiral Analytes via NMR

The fundamental principle behind enantiodiscrimination by NMR using a CSA like (R)-1-Benzyl-3-methylpiperazine-2,5-dione lies in the formation of non-covalent diastereomeric adducts with the enantiomers of a chiral analyte. nih.govnih.gov When the chiral solvating agent is added to a solution of a racemic compound, it interacts differently with each enantiomer, leading to the formation of two diastereomeric complexes. These diastereomers have distinct spatial arrangements and, consequently, different magnetic environments for their nuclei. nih.gov

This difference in the magnetic environment results in a separation of the NMR signals for the corresponding protons or other NMR-active nuclei of the two enantiomers, a phenomenon known as chemical shift non-equivalence (ΔΔδ). mdpi.com The magnitude of this separation allows for the quantification of each enantiomer in the mixture. The interactions driving the formation of these diastereomeric complexes are typically weak and reversible, and include hydrogen bonding, π-π stacking, and dipole-dipole interactions. mdpi.com

Factors Influencing Chiral Solvating Properties of Piperazine-2,5-diones

The effectiveness of piperazine-2,5-dione derivatives as chiral solvating agents is influenced by several key factors:

Structural Rigidity: The inherent rigidity of the piperazine-2,5-dione ring provides a well-defined chiral environment, which is crucial for effective enantiomeric recognition. mdpi.com

Substituents: The nature and position of substituents on the piperazine-2,5-dione core play a critical role. The benzyl (B1604629) group at the N1 position and the methyl group at the C3 position in (R)-1-Benzyl-3-methylpiperazine-2,5-dione create specific steric and electronic environments that dictate the strength and selectivity of the interactions with the analyte. For instance, studies on the similar compound (S)-1-benzyl-6-methylpiperazine-2,5-dione have shown that the presence of both hydrogen-bond-accepting (C=O) and hydrogen-bond-donating (N-H) groups is a key feature for its solvating properties. mdpi.com

Analyte Structure: The structure of the chiral analyte is equally important. Analytes capable of forming strong intermolecular interactions, such as hydrogen bonds or π-π stacking, with the CSA will exhibit greater chemical shift non-equivalence. For example, amino acid derivatives with protected functional groups are often well-resolved. unisi.it

Solvent: The choice of solvent can significantly impact the enantiodiscrimination process. Solvents that can compete for interaction sites on either the CSA or the analyte can weaken the formation of the diastereomeric complexes and reduce the observed chemical shift differences. Non-polar solvents are often preferred to minimize such interference.

Temperature: Temperature affects the equilibrium between the free and complexed species. Lowering the temperature can often lead to sharper signals and larger chemical shift separations, as it favors the formation of the diastereomeric complexes.

Table 1: Illustrative Enantiodiscrimination Data using a Structurally Similar Piperazine-2,5-dione CSA

| Racemic Analyte | Monitored Proton | Solvent | ΔΔδ (ppm) at 25°C |

| (RS)-N-Benzoylalanine methyl ester | NH | CDCl₃ | 0.08 |

| (RS)-N-Phenylacetylalanine methyl ester | NH | CDCl₃ | 0.12 |

| (RS)-N-Benzoylphenylalanine methyl ester | NH | CDCl₃ | 0.05 |

This data is illustrative and based on a structurally similar compound to demonstrate the principle. Actual values for (R)-1-Benzyl-3-methylpiperazine-2,5-dione may vary.

Development of Analytical Methods for Complex Mixture Analysis (excluding drug product analysis for human use)

The application of (R)-1-Benzyl-3-methylpiperazine-2,5-dione extends to the development of analytical methods for determining the enantiomeric composition of chiral compounds in complex mixtures, particularly in fields such as agrochemistry and environmental analysis. The ability to separate and quantify enantiomers is crucial as different enantiomers of a chiral pesticide, for example, can exhibit varying levels of efficacy and toxicity.

Analytical methods employing this type of chiral selector can be developed for various complex matrices. For instance, in the analysis of chiral herbicides in soil or water samples, (R)-1-Benzyl-3-methylpiperazine-2,5-dione could potentially be used as a chiral selector in chromatographic techniques. After extraction and cleanup of the sample, the addition of the CSA to the sample prior to NMR analysis could allow for the direct determination of the enantiomeric ratio of a target chiral herbicide.

While specific documented methods utilizing (R)-1-Benzyl-3-methylpiperazine-2,5-dione for such complex mixtures are not prevalent in the literature, the principles of its application as a CSA suggest its potential in this area. The development of such a method would involve:

Sample Preparation: Extraction of the chiral analyte from the complex matrix (e.g., soil, water, or agricultural products) and subsequent purification to remove interfering substances.

Complexation: Dissolving the extracted analyte and a known concentration of (R)-1-Benzyl-3-methylpiperazine-2,5-dione in a suitable deuterated solvent.

NMR Analysis: Acquisition of the ¹H or other relevant NMR spectra to observe the chemical shift non-equivalence of the analyte's signals.

Quantification: Integration of the separated signals to determine the relative amounts of each enantiomer.

This approach offers a potentially rapid and direct method for chiral analysis without the need for derivatization of the analyte, which can be a significant advantage when dealing with complex samples.

Emerging Research Perspectives and Future Directions for R 1 Benzyl 3 Methylpiperazine 2,5 Dione

Rational Design and Synthesis of Functionally Tuned Piperazine-2,5-dione Analogues

Future research will heavily rely on the rational design and synthesis of analogues of (R)-1-Benzyl-3-methylpiperazine-2,5-dione to probe structure-activity relationships (SAR). The DKP core is an excellent scaffold for introducing chemical diversity at multiple positions. researchgate.net For this specific compound, modifications can be envisioned at the N1-benzyl group, the C3-methyl group, the N4-position, and the C6-position.

Modern synthetic methodologies offer efficient routes to such analogues. General strategies for creating libraries of unsymmetrical DKPs include solid-phase synthesis, which expedites purification, and multi-component reactions like the Ugi reaction followed by cyclization. nih.gov Palladium-catalyzed reactions have also been developed for site-selective C(sp2)–H amination and fluorination, allowing for late-stage functionalization of the DKP core. thieme-connect.com A convergent approach, where stereochemically defined building blocks are assembled into complex DKPs, could also be employed. nih.gov These methods allow for the systematic variation of substituents to optimize biological activity. For instance, altering the electronics and sterics of the benzyl (B1604629) ring or replacing the methyl group with other alkyl or functionalized chains could dramatically influence receptor binding or cell permeability.

Table 1: Illustrative Synthetic Strategies for Analogue Generation

| Modification Site | Proposed Analogue Feature | Synthetic Rationale & Key Methodologies | Potential Impact |

|---|---|---|---|

| N1-Benzyl Group | Introduction of electron-donating/withdrawing groups (e.g., -OCH₃, -Cl, -F) on the phenyl ring. | Alkylation of a pre-formed 3-methylpiperazine-2,5-dione (B7810165) with substituted benzyl bromides. acs.orgnih.gov | Modulate lipophilicity and electronic interactions with biological targets. nih.gov |

| C3-Methyl Group | Replacement with larger alkyl, aryl, or functionalized side chains. | Synthesis from non-proteinogenic amino acids or via stereoselective alkylation of a glycine-containing DKP precursor. | Probe steric tolerance and introduce new functional groups for interaction. |

| N4-Position | Alkylation or acylation of the second amide nitrogen. | N-alkylation of the cyclized DKP using a suitable alkyl halide, often requiring a strong base. acs.org | Introduce an additional vector for chemical diversification and modulate H-bond donating capacity. |

| C6-Position | Introduction of a second substituent to create a 3,6-disubstituted DKP. | Cyclodimerization of two different amino acid precursors (e.g., Alanine (B10760859) and a non-proteinogenic amino acid). | Explore conformational space and mimic different peptide turn structures. baranlab.org |

Deeper Mechanistic Elucidation of Observed Biological Activities

The DKP scaffold is associated with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and neuroprotective effects. wikipedia.orgwustl.edunih.gov A critical future direction for (R)-1-Benzyl-3-methylpiperazine-2,5-dione is to screen it against a panel of biological targets to identify any primary activity. Given the structural diversity of the DKP family, this compound could potentially interact with various receptor types, such as G-protein-coupled receptors (GPCRs) or inhibit enzymes like histone deacetylases (HDACs). nih.govnih.gov

Once a biological activity is identified, elucidating the mechanism of action is paramount. This involves identifying the specific molecular target and understanding the binding interactions. Techniques such as thermal shift assays, affinity chromatography, and computational molecular docking can be employed to identify binding partners. nih.gov For example, if the compound shows anticancer activity, further studies would investigate its effect on cell cycle, apoptosis, and specific signaling pathways. If it acts as an enzyme inhibitor, detailed kinetic studies would be necessary to determine the mode of inhibition.

Table 2: Potential Biological Activities of the DKP Scaffold for Investigation

| Biological Activity Class | Known DKP Targets/Pathways | Example of a Bioactive DKP | Relevance to Future Study |

|---|---|---|---|

| Anticancer | Tubulin polymerization, Histone Deacetylases (HDACs), Topoisomerase II. nih.govnih.gov | Plinabulin (a DKP derivative) | Screen for cytotoxicity against cancer cell lines and investigate effects on microtubule dynamics or epigenetic modifications. nih.gov |

| Antimicrobial | Quorum sensing interference, disruption of cell wall synthesis. researchgate.net | Bicyclomycin | Evaluate activity against a panel of pathogenic bacteria and fungi, including resistant strains. |

| Neuroprotective | Modulation of neurotransmitter receptors, antioxidant pathways. mdpi.com | Cyclo(L-Pro-L-Tyr) | Assess potential to protect neuronal cells from oxidative stress or excitotoxicity in vitro. |

| Antiviral | Inhibition of viral entry or replication enzymes. wikipedia.org | Not specified | Screen against a variety of viruses to identify potential antiviral leads. |

Application in Chemical Biology Tools and Probes

Should (R)-1-Benzyl-3-methylpiperazine-2,5-dione or its rationally designed analogues exhibit a potent and specific biological activity, they could be developed into valuable chemical biology tools. By attaching a reporter tag (e.g., a fluorophore, a biotin (B1667282) molecule) or a photoreactive group, the compound can be converted into a probe to study complex biological systems. nih.gov

For instance, a biotin-tagged version of the molecule could be used in pull-down assays to isolate its cellular binding partners from cell lysates, which can then be identified using mass spectrometry. A photoaffinity probe, which contains a group that forms a covalent bond with its target upon UV irradiation, would be even more powerful for unambiguously identifying the direct biological target in a complex cellular environment. nih.gov Such probes are instrumental in validating drug targets and elucidating the precise binding site and mode of action, bridging the gap between observing a cellular effect and understanding its molecular origin.

Exploration of Novel Materials Science Applications

Beyond medicine, the field of materials science is an emerging area for DKP research. The rigid, planar structure of the DKP ring, combined with its hydrogen bonding capabilities, promotes self-assembly into ordered supramolecular structures like gels, nanotubes, and vesicles. mdpi.comresearchgate.net These materials have potential applications in drug delivery, tissue engineering, and optoelectronics.

Future research could explore the self-assembly properties of (R)-1-Benzyl-3-methylpiperazine-2,5-dione and its derivatives. The chirality and the presence of the benzyl group could influence the packing and morphology of the resulting nanostructures. Furthermore, DKPs can serve as monomers for the synthesis of poly(amino acid)s via ring-opening polymerization. whiterose.ac.uk This approach avoids the use of toxic reagents like phosgene (B1210022) and could be used to create biodegradable polymers with tailored properties for applications such as stimuli-responsive drug release systems. whiterose.ac.uk The potential for this compound to form novel biomimetic materials, such as nanoscale ladders, could also be investigated. nih.gov

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Design

The discovery and optimization of novel compounds can be significantly accelerated by integrating artificial intelligence (AI) and machine learning (ML). mdpi.com For a scaffold like (R)-1-Benzyl-3-methylpiperazine-2,5-dione, AI/ML can be applied at multiple stages of the research and development pipeline.

Table 3: Hypothetical AI/ML Workflow for (R)-1-Benzyl-3-methylpiperazine-2,5-dione Analogue Development

| Stage | AI/ML Application | Objective | Expected Outcome |

|---|---|---|---|

| 1. Virtual Screening | Predictive Modeling (e.g., QSAR, Graph Neural Networks) | Screen a virtual library of thousands of analogues for predicted binding affinity to a specific target (e.g., an HDAC enzyme). | A ranked list of top-performing virtual compounds for synthesis. astrazeneca.com |

| 2. De Novo Design | Generative Models (e.g., VAEs, GANs) | Generate novel DKP structures optimized for high predicted activity and drug-like properties. | A set of novel, synthesizable DKP scaffolds not conceived through traditional design. nih.gov |

| 3. Synthesis Planning | Retrosynthesis Prediction Algorithms | Propose efficient synthetic routes for the top-ranked virtual and de novo compounds. | Feasible and optimized reaction pathways for laboratory execution. |

| 4. Data Analysis | Unsupervised Learning (e.g., Clustering) | Analyze high-throughput screening data to identify SAR patterns and classify compounds based on activity profiles. | Identification of key structural motifs responsible for biological activity. |

Q & A

Q. Methodological Tips :

- Monitor reaction progress via TLC (R = 0.26 in CHCl/MeOH = 20:1) .

- Purify via recrystallization or column chromatography to achieve ≥98% purity (validated by LC-MS) .

How can researchers resolve contradictions in spectroscopic data during structural elucidation?

Advanced Research Focus

Conflicting NMR or IR data may arise from conformational flexibility, solvent effects, or impurities. For example:

- NMR Discrepancies : The compound’s amide protons (N-H) exhibit broad peaks due to hydrogen bonding. Compare data with analogous DKPs (e.g., 3-benzyl-1-(4-fluorobenzyl)piperazine-2,5-dione ).

- IR Interpretation : The C=O stretch at 1651 cm and aromatic C=C vibrations at 1452 cm should align with computational simulations (e.g., DFT) .

Q. Methodological Tips :

- Use 2D NMR (e.g., H-C HSQC) to resolve overlapping signals.

- Validate purity via HRMS (exact mass ± 1 ppm) and LC-MS retention time matching .

What strategies enhance enantiomeric excess (ee) in asymmetric synthesis?

Advanced Research Focus

Enantioselective synthesis of (R)-1-benzyl-3-methylpiperazine-2,5-dione requires precise stereocontrol:

Q. Methodological Tips :

- Measure ee via CSP-HPLC (chiral stationary phase) with retention time comparisons .

- Optimize reaction temperature to minimize racemization (e.g., -20°C for sensitive intermediates) .

How do structural modifications influence biological activity in DKP derivatives?

Advanced Research Focus

Structure-activity relationship (SAR) studies on DKPs reveal:

- Substituent Effects : Benzyl groups enhance lipophilicity and receptor binding, while methyl groups at C3 modulate metabolic stability .

- Bioactivity Screening : Derivatives with indole or fluorobenzyl moieties (e.g., 3-benzyl-1-(4-fluorobenzyl)piperazine-2,5-dione) show affinity for serotonin receptors .

Q. Methodological Tips :

- Use molecular docking to predict interactions with target proteins (e.g., 5-HT receptors) .

- Validate in vitro activity via radioligand binding assays .

What analytical techniques are critical for purity assessment and stability studies?

Q. Basic Research Focus

Q. Methodological Tips :

- Store compounds at -20°C under inert gas to prevent oxidation .

- Use ATR-IR to detect hygroscopicity or polymorphic changes .

How can computational methods aid in predicting physicochemical properties?

Q. Advanced Research Focus

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.